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Compound of Interest

Compound Name: FMOC-D-TYR(ME)-OH

Cat. No.: B557605

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for N-a-
(9-Fluorenylmethoxycarbonyl)-O-methyl-D-tyrosine (Fmoc-D-Tyr(Me)-OH). Due to the limited
availability of published experimental spectra for this specific compound, this document
presents predicted data based on the analysis of its chemical structure and comparison with
similar Fmoc-protected amino acids. It also outlines the standard experimental protocols for
acquiring such data.

Core Spectroscopic Data

The structural formula of Fmoc-D-Tyr(Me)-OH is C2sH23NOs, with a molecular weight of 417.45
g/mol . The key functional groups amenable to spectroscopic analysis are the
fluorenylmethoxycarbonyl (Fmoc) group, the aromatic rings of tyrosine and fluorene, the
carboxylic acid, the secondary amine (amide), and the methyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

IH NMR (Proton NMR) Spectroscopy

The proton NMR spectrum of Fmoc-D-Tyr(Me)-OH is expected to show distinct signals for the
protons of the Fmoc group, the D-tyrosine moiety, and the O-methyl group. The predicted
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chemical shifts (8) in a common NMR solvent like deuterochloroform (CDClsz) are summarized

below.

Predicted Coupling
Assignment Chemical Shift Multiplicity Integration Constant (J,

(Ppm) Hz)
Fmoc Aromatic

7.75-7.80 d 2H ~7.5
Protons
Fmoc Aromatic

7.55-7.65 dort 2H ~7.4
Protons
Fmoc Aromatic

7.35-7.45 t 2H ~7.4
Protons
Fmoc Aromatic

7.25-7.35 t 2H ~7.4
Protons
Tyr Aromatic

7.05-7.15 d 2H ~8.5
Protons
Tyr Aromatic

6.80 - 6.90 d 2H ~8.5
Protons
NH (Amide) 5.20-5.40 d 1H ~8.0
a-CH 4.60 -4.70 q 1H ~7.0
Fmoc CH: 4.35-4.50 m 2H -
Fmoc CH 4.15 - 4.25 t 1H ~7.0
O-CHs 3.75-3.85 S 3H -
B-CH2 3.10-3.20 m 2H -
COOH 10.0-12.0 brs 1H -

13C NMR (Carbon-13) Spectroscopy

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. The

predicted chemical shifts are detailed in the table below.
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Assignment Predicted Chemical Shift (ppm)
C=0 (Carboxylic Acid) 175-178
C=0 (Urethane) 155 - 157
Tyr C-O (Aromatic) 158 - 160
Fmoc C (Aromatic, Quaternary) 143 - 145
Fmoc C (Aromatic, Quaternary) 141 - 142
Tyr C (Aromatic, Quaternary) 129 - 131
Fmoc CH (Aromatic) 127 - 128
Tyr CH (Aromatic) 130 - 131
Fmoc CH (Aromatic) 126 - 127
Fmoc CH (Aromatic) 124 - 125
Tyr CH (Aromatic) 114 - 115
Fmoc CH (Aromatic) 119-121
Fmoc CH: 66 - 68
O-CHs 55 -56
o-CH 54 - 56
Fmoc CH 46 - 48
B-CH2 37-39

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation. While some vendors state that the material "passes test" for IR
identity, specific public domain spectra are scarce. The expected characteristic absorption
bands for Fmoc-D-Tyr(Me)-OH are listed below.
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Wavenumber (cm~?) Functional Group Vibration Mode

3300 - 2500 (broad) O-H Carboxylic Acid Stretch

~3300 N-H Amide Stretch

3100 - 3000 C-H Aromatic Stretch

2950 - 2850 C-H Aliphatic Stretch

~1760 C=0 Urethane Carbonyl Stretch

1710 c=0 Carboxylic Acid Carbonyl
Stretch

1600, 1580, 1480, 1450 Cc=C Aromatic Ring Stretch

~1520 N-H Amide Il Bend

~1250 C-O0 Ether Stretch

~1230 C-O Carboxylic Acid Stretch

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the mass-to-charge ratio (m/z) of ions. For
Fmoc-D-Tyr(Me)-OH (exact mass: 417.1576), electrospray ionization (ESI) is a common

technique.
lon Formula Predicted m/z
[M+H]*+ [C25H24NOs]* 418.16
[M+Na]* [C25H23NNaOs]* 440.14
[M-H]~ [C25H22NOs]~ 416.15

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy
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e Sample Preparation: Dissolve 5-10 mg of Fmoc-D-Tyr(Me)-OH in approximately 0.6 mL of a
deuterated solvent (e.g., CDCls, DMSO-de, or MeOD) in an NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of
400 MHz or higher.[1]

e 'H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).

o Use a sufficient number of scans to achieve a good signal-to-noise ratio.

o Process the data with appropriate window functions (e.g., exponential multiplication)
before Fourier transformation.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g.,
tetramethylsilane, TMS).

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200
ppm).

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 3C.

o Reference the spectrum to the solvent peak.

IR Spectroscopy

e Sample Preparation:
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o KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press
it into a thin, transparent pellet.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on
the ATR crystal.

e Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment or the clean ATR

crystal.
o Record the sample spectrum over the mid-IR range (typically 4000-400 cm™1).

o The final spectrum is presented as percent transmittance or absorbance versus
wavenumber (cm™1).

Mass Spectrometry

e Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable
solvent such as methanol or acetonitrile.

e Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI)
source. This can be coupled with a liquid chromatography system (LC-MS) for separation

prior to analysis.[1]
o Data Acquisition:
o Infuse the sample solution directly into the ESI source or inject it into the LC system.

o Acquire the mass spectrum in both positive and negative ion modes to observe protonated
(IM+H]*) and deprotonated ([M-H]~) molecules, respectively.

o Set the mass analyzer to scan a relevant m/z range (e.g., 100-1000).

Visualizations
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The following diagrams illustrate the logical workflow for spectroscopic data interpretation and
the structural relationships within Fmoc-D-Tyr(Me)-OH.
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Caption: Workflow for Spectroscopic Data Interpretation.
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Caption: Structural Components of Fmoc-D-Tyr(Me)-OH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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